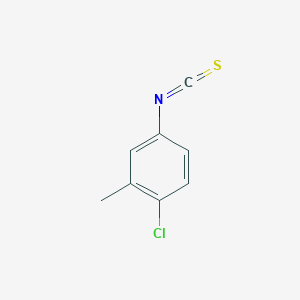

1-chloro-4-isothiocyanato-2-methylbenzene

Beschreibung

Significance of Isothiocyanates in Contemporary Chemical Synthesis and Biological Activity Studies

Isothiocyanates (R-N=C=S) are a class of organosulfur compounds recognized for their diverse reactivity and significant biological activities. cbijournal.comwikipedia.org In chemical synthesis, the isothiocyanate group serves as a versatile building block for the creation of a wide array of heterocyclic compounds, such as thioureas, thiazoles, and thiadiazoles, which are often scaffolds for pharmaceuticals. arkat-usa.org The electrophilic carbon atom of the isothiocyanate moiety is susceptible to attack by nucleophiles, making it a key reagent in various coupling reactions. wikipedia.org

From a biological perspective, isothiocyanates are extensively studied for their potential health benefits, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov Many naturally occurring isothiocyanates are derived from glucosinolates found in cruciferous vegetables. nih.govnih.gov These compounds are subjects of intense research to understand their mechanisms of action and potential therapeutic applications.

Contextualizing 1-Chloro-4-isothiocyanato-2-methylbenzene within the Broader Field of Aryl Isothiocyanate Research

This compound belongs to the larger family of aryl isothiocyanates, which are characterized by the isothiocyanate group being directly attached to an aromatic ring. The substituents on the benzene (B151609) ring—in this case, a chlorine atom and a methyl group—can significantly influence the electronic properties and reactivity of the isothiocyanate functional group. This, in turn, can affect the compound's behavior in chemical reactions and its biological activity.

Research on aryl isothiocyanates is a robust area of study. Scientists investigate how different substitution patterns on the aromatic ring impact the molecule's properties. For instance, electron-withdrawing groups versus electron-donating groups can alter the electrophilicity of the isothiocyanate carbon, influencing reaction rates and the types of products formed. While specific research on this compound is not extensively published, its structure suggests it would be a valuable compound for comparative studies within the aryl isothiocyanate class to probe these structure-activity relationships.

Historical Overview of Research Trends Pertaining to Substituted Benzene Isothiocyanates

The synthesis of isothiocyanates has been a subject of chemical research for over a century. nih.gov Early methods often involved harsh reagents. One of the classical methods for preparing aryl isothiocyanates is from the corresponding primary aromatic amines. researchgate.net

Over the years, research has focused on developing milder and more efficient synthetic methods. organic-chemistry.orgchemrxiv.orgrsc.org A common strategy involves the in-situ generation of a dithiocarbamate (B8719985) salt from a primary amine and carbon disulfide, followed by decomposition to the isothiocyanate. nih.govorganic-chemistry.org The development of new reagents and catalysts continues to be an active area of research to improve yields, reduce reaction times, and increase the functional group tolerance of these synthetic transformations. mdpi.com The trend in recent decades has been towards creating more environmentally benign and atom-economical processes for the synthesis of substituted benzene isothiocyanates.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in research and synthesis.

| Property | Value/Information | Source(s) |

| IUPAC Name | 4-chloro-1-isothiocyanato-2-methylbenzene | nist.govmatrix-fine-chemicals.com |

| CAS Number | 23165-53-9 | nist.govbldpharm.commatrix-fine-chemicals.comnist.gov |

| Molecular Formula | C8H6ClNS | nist.govbldpharm.commatrix-fine-chemicals.comnist.gov |

| Molecular Weight | 183.66 g/mol | nist.govbldpharm.commatrix-fine-chemicals.com |

| Synonyms | 3-chloro-6-isothiocyanatotoluene, 4-Chloro-2-methylphenylisothiocyanate | nist.govmatrix-fine-chemicals.comnist.gov |

This table is interactive. Click on the headers to sort.

Spectroscopic data, such as that provided by the NIST WebBook, offers a deeper look into the molecular structure of the compound. nist.govnist.gov Infrared (IR) spectroscopy would reveal a characteristic strong and broad absorption band for the asymmetric N=C=S stretch, typically in the region of 2000-2200 cm⁻¹. Mass spectrometry provides the exact mass and fragmentation pattern, which can confirm the molecular structure. nist.gov

Synthesis of this compound

While specific literature detailing the synthesis of this compound is sparse, general methods for the synthesis of aryl isothiocyanates are well-established and applicable. A plausible and common route would start from the corresponding aniline, 4-chloro-2-methylaniline (B164923).

One of the most frequently employed methods involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. nih.govorganic-chemistry.org

A general synthetic scheme is as follows:

Formation of Dithiocarbamate Salt: 4-chloro-2-methylaniline is reacted with carbon disulfide (CS2) and a base (e.g., triethylamine (B128534) or sodium hydroxide).

Formation of Isothiocyanate: The resulting dithiocarbamate salt is treated with a reagent such as tosyl chloride, ethyl chloroformate, or lead nitrate (B79036) to facilitate the elimination of a sulfur-containing byproduct and formation of the isothiocyanate group. wikipedia.orgorganic-chemistry.org

Alternative, more modern methods might employ different thiocarbonyl transfer reagents or catalytic systems to achieve the same transformation under milder conditions. chemrxiv.orgmdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-4-isothiocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEGWYFKUFWKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374006 | |

| Record name | 4-Chloro-3-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23163-92-0 | |

| Record name | 4-Chloro-3-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparations of 1 Chloro 4 Isothiocyanato 2 Methylbenzene

Classical Synthetic Approaches for Aryl Isothiocyanates and their Modern Adaptations

The foundational methods for synthesizing aryl isothiocyanates have been well-established for decades, though they often involve hazardous reagents. The most prominent classical method involves the use of thiophosgene (B130339) or its derivatives to convert a primary amine into the isothiocyanate. kiku.dknih.govijacskros.com However, due to the high toxicity of these reagents, significant research has been directed towards developing safer and more practical alternatives. nih.govbeilstein-journals.org

The most significant evolution in isothiocyanate synthesis has been the move away from thiophosgene towards the dithiocarbamate (B8719985) salt pathway. This two-step approach is now the most widely utilized method. nih.govchemrxiv.orgrsc.orgresearchgate.net The general mechanism involves:

Formation of a dithiocarbamate salt : A primary amine is reacted with carbon disulfide (CS₂) in the presence of a base. beilstein-journals.org

Decomposition of the salt : The intermediate dithiocarbamate salt is treated with a desulfurizing agent to yield the final isothiocyanate. chemrxiv.orgrsc.org

The innovation within this framework lies in the development and application of a diverse array of desulfurizing agents, which have become progressively milder, more efficient, and environmentally friendly. kiku.dknih.gov While early methods used heavy metal-based reagents like lead nitrate (B79036), modern approaches employ a variety of non-toxic and efficient compounds. nih.gov

Green Chemistry and Environmentally Benign Synthetic Routes to 1-Chloro-4-isothiocyanato-2-methylbenzene

In line with the principles of green chemistry, recent advancements focus on using non-toxic reagents, environmentally safe solvents like water, and energy-efficient reaction conditions. tandfonline.comrsc.orgbenthamdirect.com

The use of molecular iodine as a desulfurizing agent represents a significant step towards a greener synthesis of isothiocyanates. nih.govrsc.orgmdpi.com This method is considered cost-effective and environmentally acceptable. tandfonline.comresearchgate.net The reaction is often performed in a biphasic solvent system, such as water and ethyl acetate, with sodium bicarbonate as a mild, water-soluble base. tandfonline.comresearchgate.net This system simplifies the workup, as the isothiocyanate product is extracted into the organic layer, while impurities remain in the aqueous phase. tandfonline.comresearchgate.net The reaction proceeds rapidly, often within minutes, at room temperature. tandfonline.com

Table 1: Iodine-Mediated Synthesis of Isothiocyanates

| Starting Amine | Solvent System | Base | Time | Yield | Reference |

|---|---|---|---|---|---|

| Various Alkyl & Aryl Amines | Water/Ethyl Acetate | Sodium Bicarbonate | 15 min | Good to Excellent | tandfonline.comresearchgate.net |

| Primary Amines | DMSO | TBAI (catalyst) | Short | Not specified | chemrxiv.orgrsc.org |

A wide range of advanced reagents have been developed to facilitate the desulfurization of dithiocarbamates under mild conditions. These reagents offer various advantages, from producing volatile byproducts that are easily removed to enabling one-pot procedures.

Noteworthy modern desulfurizing agents include:

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) : Used with a catalytic amount of DMAP or DABCO, this reagent is advantageous because its byproducts (CO₂, COS, tert-butanol) are volatile and easily removed by evaporation. kiku.dkcbijournal.com

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) : A newer reagent that has proven highly efficient, especially in microwave-assisted syntheses, for producing a variety of isothiocyanates in very good yields. mdpi.comnih.gov

Sodium Persulfate (Na₂S₂O₈) : An effective and green reagent that works well in water and can be used to synthesize alkyl, aryl, and even chiral amino acid-derived isothiocyanates. nih.govrsc.org

Propane phosphonic acid anhydride (B1165640) (T3P®) : An efficient desulfurating agent used in a one-pot, two-step procedure from primary amines or their salts. organic-chemistry.org

Simple Bases : In some protocols, common and inexpensive bases can serve a dual role. Sodium hydroxide (B78521) (NaOH) and calcium oxide (CaO) have been successfully used as both the base for dithiocarbamate formation and the desulfurating agent, simplifying the reaction system. tandfonline.combenthamdirect.com

Table 2: Comparison of Modern Desulfurization Reagents

| Reagent | Key Advantages | Reaction Conditions | Reference |

|---|---|---|---|

| Boc₂O | Volatile byproducts, clean workup | Room temperature, catalytic base | kiku.dkcbijournal.com |

| DMT/NMM/TsO⁻ | High efficiency, suitable for microwave synthesis | Microwave, 90 °C | mdpi.comnih.gov |

| Na₂S₂O₈ | Green reagent, works in water, broad scope | Aqueous, basic conditions | nih.govrsc.org |

| NaOH / CaO | Inexpensive, acts as base and desulfurating agent | Room temperature, one-pot | tandfonline.combenthamdirect.com |

| Tosyl Chloride (TsCl) | Facile, general protocol for in-situ generation | Room temperature | organic-chemistry.org |

| Cyanuric Chloride (TCT) | Economical, effective in aqueous one-pot process | 0 °C | beilstein-journals.orgmdpi.com |

The application of microwave irradiation has significantly enhanced the efficiency of isothiocyanate synthesis. rsc.orgresearchgate.net Compared to conventional heating, microwave-assisted methods often lead to dramatically reduced reaction times and higher product yields. tandfonline.comresearchgate.net This technology is frequently combined with the use of water as a solvent, aligning with green chemistry principles by replacing volatile organic compounds. rsc.orgtandfonline.comresearchgate.net For instance, the conversion of isocyanides to isothiocyanates using Lawesson's reagent showed a 90% yield in water under microwave conditions, whereas only trace amounts were obtained with conventional heating in the same solvent. tandfonline.com

Table 3: Conventional vs. Microwave-Assisted Synthesis

| Reaction | Heating Method | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Isocyanide to Isothiocyanate (Lawesson's Reagent) | Conventional (Oil Bath) | 100°C | 60 min | 94% (in DMSO) | tandfonline.com |

| Microwave | 100°C | 10 min | 98% (in DMSO) | tandfonline.comresearchgate.net | |

| Amine to Isothiocyanate (Friedländer Synthesis) | Conventional (Oil Bath) | Not Specified | Not Specified | 34% (average) | rsc.org |

| Microwave | 130°C | 30-40 min | 72% (average) | rsc.org |

Exploration of Novel Precursors and Intermediate Compounds for the Synthesis of this compound

While the conversion of 4-chloro-2-methylaniline (B164923) is the most direct route, research has uncovered alternative precursors and intermediates for aryl isothiocyanate synthesis.

Isocyanides : A promising alternative pathway begins with isocyanides, which are converted to isothiocyanates via thionation (sulfurization). tandfonline.com This can be achieved using reagents like Lawesson's reagent or elemental sulfur with a catalytic amount of an amine base. researchgate.nettandfonline.comrsc.org This approach avoids the use of carbon disulfide.

Phenyl Chlorothionoformate : This reagent can react with primary amines to form isothiocyanates. organic-chemistry.org A two-step process, where an intermediate thiocarbamate is first synthesized and then decomposed with a base like sodium hydroxide, has proven versatile for a broad range of amines, including electron-deficient ones. organic-chemistry.orgthieme-connect.de

Arylhydrazines : A novel, though less common, method involves the use of arylhydrazines as the source of the aryl nitrogen moiety. These are converted into (1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles, which then react with carbon disulfide to yield the corresponding aryl isothiocyanate. rsc.org

Advanced Reaction Mechanisms and Chemical Transformations Involving 1 Chloro 4 Isothiocyanato 2 Methylbenzene

Investigation of Nucleophilic Addition Reactions of the Isothiocyanate Moiety

The carbon atom of the isothiocyanate group in 1-chloro-4-isothiocyanato-2-methylbenzene is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to the synthesis of a diverse array of organic compounds.

The reaction of isothiocyanates with primary or secondary amines is a well-established and efficient method for the synthesis of thiourea (B124793) derivatives. google.com This reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group in this compound. This initial attack results in the formation of a zwitterionic tetrahedral intermediate. Subsequent proton transfer from the amine nitrogen to the sulfur atom leads to the formation of the stable thiourea derivative.

The general mechanism for this transformation is depicted below:

Step 1: Nucleophilic Attack The amine nucleophile attacks the electrophilic carbon of the isothiocyanate.

Step 2: Intermediate Formation A zwitterionic intermediate is formed.

Step 3: Proton Transfer A proton is transferred to the sulfur atom to yield the final thiourea product.

The rate and efficiency of this reaction are influenced by the nature of the amine and the solvent used. While many reactions proceed smoothly at room temperature, reactions with less reactive aromatic amines may require heating. rsc.org

Table 1: Examples of Thiourea Derivatives Synthesized from Isothiocyanates and Amines This table presents a generalized view of thiourea synthesis and does not represent specific experimental data for this compound due to a lack of specific literature.

| Isothiocyanate Reactant | Amine Reactant | Resulting Thiourea Derivative |

| Aryl Isothiocyanate | Primary Aliphatic Amine | N-Aryl-N'-alkylthiourea |

| Aryl Isothiocyanate | Secondary Aliphatic Amine | N-Aryl-N',N'-dialkylthiourea |

| Aryl Isothiocyanate | Primary Aromatic Amine | N,N'-Diarylthiourea |

Beyond amines, the isothiocyanate group of this compound can react with a variety of other nucleophiles. These reactions open up pathways to a broader range of functionalized molecules. The fundamental mechanism remains a nucleophilic attack on the electrophilic carbon of the -N=C=S group.

Computational studies on the addition of nucleophiles to carbonyl and thiocarbonyl groups have provided significant insights into the reaction pathways. academie-sciences.frnih.gov These studies suggest that the trajectory of the nucleophilic attack is not perpendicular to the C=S bond but rather approaches from a specific angle, influenced by the electronic and steric environment of the molecule. academie-sciences.fr

Table 2: Potential Reactions of this compound with Various Nucleophiles This table is illustrative and based on the general reactivity of isothiocyanates. Specific experimental data for this compound is limited.

| Nucleophile | Potential Product Class |

| Alcohols (ROH) | Thiocarbamates |

| Thiols (RSH) | Dithiocarbamates |

| Hydrazines (RNHNH2) | Thiosemicarbazides |

| Carbanions | Thioamides |

Cycloaddition and Heterocyclic Annulation Pathways Initiated by this compound

The isothiocyanate group can also participate in cycloaddition reactions, where it acts as a component in the formation of various heterocyclic ring systems. These reactions are of great importance in medicinal and agricultural chemistry for the synthesis of novel bioactive compounds.

1,2,4-Thiadiazoles are a class of five-membered heterocyclic compounds with a range of biological activities. google.com Several synthetic routes to 1,2,4-thiadiazoles utilize isothiocyanates as key building blocks. One common method involves the reaction of an isothiocyanate with an amidine, followed by oxidative cyclization of the resulting thioacylamidine intermediate. innospk.com Another approach is the reaction of isothiocyanates with amidoximes. bldpharm.com

The general mechanism for the formation of 3-substituted-5-arylamino-1,2,4-thiadiazoles from imidoyl thioureas (which can be derived from isothiocyanates) involves an intramolecular oxidative S-N bond formation. innospk.com

1,4,2-Dithiazoles are another class of sulfur- and nitrogen-containing heterocycles that can be synthesized from isothiocyanates. A catalyst-free method for the preparation of 1,4,2-dithiazoles involves the reaction of isothiocyanates with hydroxylamine (B1172632) triflic acid salts. chemrxiv.org This reaction facilitates the formation of C-S, C-N, and S-N bonds to construct the heterocyclic ring. The proposed mechanism for this transformation involves a series of addition and cyclization steps.

Synthesis and Regioselectivity in Thiazole (B1198619) Ring Formation

The synthesis of thiazole derivatives from isothiocyanates is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a prominent method. youtube.comresearchgate.net This reaction typically involves the condensation of a thioamide with an α-haloketone. youtube.com A variation of this synthesis utilizes N-substituted thioureas, which can be formed in situ from the corresponding isothiocyanate and an amine, or the isothiocyanate can react directly with a species providing the C2-N3 fragment of the thiazole ring.

In the context of this compound, its reaction with an α-haloketone (R-COCH₂X) would proceed through the formation of a 2-(arylamino)thiazole derivative. The mechanism commences with the nucleophilic attack of the sulfur atom of the isothiocyanate onto the α-carbon of the haloketone, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the aromatic thiazole ring.

The regioselectivity of this reaction is primarily dictated by the initial nucleophilic attack. When an unsymmetrical α-haloketone is used, two regioisomeric products are possible. However, with this compound, the key regiochemical question arises when it reacts with a nucleophile that could potentially add to either the carbon or the sulfur of the isothiocyanate group, or when the resulting intermediate has multiple cyclization pathways.

In the Hantzsch synthesis with N-monosubstituted thioureas (which can be conceptually derived from the isothiocyanate), the reaction with an α-haloketone typically yields a 2-(N-substituted amino)thiazole. rsc.org However, under acidic conditions, a change in regioselectivity has been observed, leading to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org For this compound, this implies that the reaction conditions could be tuned to favor one regioisomer over the other.

The electronic nature of the substituents on the aryl ring of the isothiocyanate can influence the reaction rate and, in some cases, the regioselectivity. The chloro and methyl groups on the benzene (B151609) ring of this compound have opposing electronic effects that would modulate the nucleophilicity of the nitrogen and sulfur atoms of the isothiocyanate group.

Below is a table summarizing the synthesis of thiazoles from various aryl isothiocyanates, which serves as a model for the expected reactivity of this compound.

| Aryl Isothiocyanate Reactant | Reagent | Product | Yield (%) | Reference |

| Phenyl isothiocyanate | 2-Bromoacetophenone | 2-(Phenylamino)-4-phenylthiazole | ~85 | nih.gov |

| 4-Chlorophenyl isothiocyanate | Ethyl bromoacetate | Ethyl 2-(4-chlorophenylamino)thiazole-4-carboxylate | ~90 | nih.gov |

| 4-Methoxyphenyl isothiocyanate | Chloroacetone | 2-(4-Methoxyphenylamino)-4-methylthiazole | ~88 | nih.gov |

| 2-Naphthyl isothiocyanate | 3-Bromopentane-2,4-dione | 5-Acetyl-2-(2-naphthylamino)-4-methylthiazole | ~75 | asianpubs.org |

This table is representative of Hantzsch-type thiazole syntheses with various aryl isothiocyanates and is intended to provide context for the potential reactivity of this compound.

Intramolecular Rearrangement Reactions and Pericyclic Processes

Intramolecular rearrangements, particularly pericyclic reactions, represent a sophisticated class of transformations that can lead to significant structural reorganization. The isothiocyanate functionality, in concert with the aromatic ring, can participate in such processes.

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system. organic-chemistry.org A well-known example in this context is the acs.orgacs.org-sigmatropic rearrangement of allyl thiocyanates to allyl isothiocyanates. acs.orgnih.gov This rearrangement is generally facile and proceeds through a cyclic transition state. acs.org

For aryl isothiocyanates like this compound, a direct sigmatropic rearrangement involving the isothiocyanate group and the benzene ring is not a commonly observed pathway under typical thermal conditions. However, if the molecule were modified to contain an appropriate appended π-system, such rearrangements could be envisioned. For instance, the rearrangement of aryl cyanates to isocyanates has been studied computationally, suggesting the feasibility of such shifts under certain conditions. nih.gov

The thermal isomerization of aryl thiocyanates to aryl isothiocyanates is a known process, though it often requires high temperatures. The reverse reaction, the isomerization of an isothiocyanate to a thiocyanate (B1210189), is thermodynamically less favorable for aryl derivatives. Computational studies on related systems have explored the energy barriers for these interconversions. acs.org

Electrocyclic reactions are pericyclic processes that involve the formation of a σ-bond at the termini of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening reaction. wikipedia.orglibretexts.orgmasterorganicchemistry.com The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is induced by heat or light. youtube.commasterorganicchemistry.com

Direct participation of the isothiocyanate group of this compound in a classical electrocyclic ring closure with the benzene ring is not a standard reaction pathway. However, the isothiocyanate group can be a component of a larger conjugated system that undergoes electrocyclization. For example, a molecule containing a conjugated polyene system attached to the isothiocyanate-bearing ring could undergo an electrocyclic reaction.

A more relevant consideration is the electrocyclization of intermediates derived from this compound. For instance, if the isothiocyanate reacts with a suitable partner to form a conjugated triene system, this new system could then undergo a 6π-electrocyclization. The stereochemistry of the newly formed ring would be dictated by the disrotatory motion of the termini under thermal conditions. masterorganicchemistry.com While no specific examples involving this compound are documented, the principles of electrocyclic reactions provide a framework for predicting the potential outcomes of such transformations.

Oxidative Transformations and Radical Initiated Reactions Involving this compound

The isothiocyanate group is susceptible to both oxidative and radical-mediated transformations. The sulfur atom, in particular, can be targeted by oxidizing agents.

Oxidative transformations of isothiocyanates can lead to a variety of products depending on the oxidant and reaction conditions. For instance, oxidation with peroxides like hydrogen peroxide can lead to the formation of the corresponding isocyanate with the extrusion of sulfur, or potentially to other sulfur-oxygen species. organic-chemistry.org The acid-catalyzed oxidation of the related thiocyanate ion by hydrogen peroxide has been shown to yield sulfate (B86663) and hydrogen cyanide. uq.edu.au While direct oxidation of this compound is not specifically reported, analogous reactions suggest that the isothiocyanate group would be the primary site of reaction.

Radical-initiated reactions offer another avenue for the transformation of this compound. The addition of radicals to the C=N or C=S double bonds of the isothiocyanate group is a plausible reaction pathway. The regioselectivity of radical attack on isothiocyanates has been studied, indicating that radicals can add to either the carbon or the sulfur atom, depending on the nature of the radical and the substrate. rsc.org For instance, visible-light photoredox catalysis can generate α-aminoalkyl radicals that add to the carbon atom of aryl isothiocyanates to form α-amino thioamides. organic-chemistry.org

Furthermore, aryl radicals can react with isothiocyanates. Computational and mass spectrometry studies have shown that gas-phase reactions of aryl radicals with isothiocyanates can lead to addition at the sulfur atom. rsc.org Such reactions, if translated to the solution phase, could provide a method for C-S bond formation.

The presence of the chloro and methyl substituents on the aromatic ring would also influence radical reactions. The methyl group could be a site for radical abstraction under certain conditions, leading to benzylic radical intermediates which could undergo further transformations.

A summary of potential oxidative and radical reactions is presented in the table below, based on general reactivity patterns of aryl isothiocyanates.

| Reaction Type | Reagent/Condition | Potential Product Type | Reference |

| Oxidation | Hydrogen Peroxide (H₂O₂) | Isocyanate (R-N=C=O) | organic-chemistry.org |

| Radical Addition | α-Aminoalkyl radical (from photoredox catalysis) | α-Amino thioamide | organic-chemistry.org |

| Radical Addition | Aryl radical | S-Aryl dithiocarbamate (B8719985) derivative | rsc.org |

This table illustrates potential transformations of the isothiocyanate group in this compound based on known reactions of analogous compounds.

Spectroscopic and Advanced Analytical Characterization of 1 Chloro 4 Isothiocyanato 2 Methylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within 1-chloro-4-isothiocyanato-2-methylbenzene can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The substitution pattern on the benzene (B151609) ring—a chloro group, an isothiocyanato group, and a methyl group—results in a unique set of chemical shifts and coupling patterns for the three aromatic protons.

The methyl group (CH₃) protons will typically appear as a singlet in the upfield region of the spectrum. The aromatic protons will present as a more complex pattern of multiplets in the downfield region, influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chloro and isothiocyanato groups will generally deshield the adjacent protons, shifting their resonance to a higher frequency.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.3 | s (singlet) |

| Ar-H | ~7.1 - 7.4 | m (multiplet) |

Note: Predicted values are based on the analysis of similar substituted benzene derivatives.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons, the methyl carbon, and the carbon of the isothiocyanate group.

The isothiocyanate carbon (-N=C=S) has a characteristic chemical shift that can sometimes be broad or difficult to observe due to its relaxation properties. rsc.orgrsc.org The aromatic carbons will have shifts influenced by the attached substituents. The carbon bearing the chloro group and the carbon bearing the isothiocyanate group will have their resonances significantly affected. The methyl carbon will appear at the most upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | ~18-22 |

| Aromatic C-Cl | ~130-135 |

| Aromatic C-NCS | ~130-140 |

| Aromatic C-H | ~125-135 |

| Aromatic C (quaternary) | ~130-140 |

| -N=C=S | ~135-145 |

Note: Predicted values are based on the analysis of similar substituted benzene derivatives and known substituent effects. rsc.org

To unambiguously assign all proton and carbon signals, especially in complex aromatic systems, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond connectivity information. youtube.comsdsu.eduslideshare.net

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two to three bonds. For this compound, COSY would reveal the coupling relationships between the adjacent aromatic protons, aiding in their specific assignment within the spin system. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This is crucial for definitively assigning the ¹³C signals for each protonated carbon in the aromatic ring and the methyl group. rsc.orgsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This technique is particularly useful for identifying quaternary carbons (those without attached protons) by observing their long-range couplings to nearby protons. For instance, the protons of the methyl group would show a correlation to the adjacent aromatic carbon, and the aromatic protons would show correlations to the carbons bearing the chloro and isothiocyanate groups. rsc.orgsdsu.edu

Infrared (IR) Spectroscopic Investigations

IR spectroscopy is a key technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by a very strong and characteristic absorption band for the isothiocyanate (-N=C=S) group. nist.gov This asymmetric stretching vibration typically appears in the region of 2000-2200 cm⁻¹. Other important vibrations include C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and the C-Cl stretching vibration. The gas-phase IR spectrum for this compound is available in the NIST WebBook. nist.gov

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -N=C=S | Asymmetric Stretch | 2000-2200 | Very Strong, Broad |

| Aromatic C-H | Stretch | 3000-3100 | Medium to Weak |

| Methyl C-H | Stretch | 2850-3000 | Medium |

| Aromatic C=C | Stretch | 1450-1600 | Medium to Strong |

| C-Cl | Stretch | 600-800 | Medium to Strong |

Source: NIST WebBook nist.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound, the molecular formula is C₈H₆ClNS, with a molecular weight of approximately 183.66 g/mol . nist.gov

The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of about one-third that of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways would likely involve the loss of the isothiocyanate group, the chloro group, or the methyl group, leading to the formation of stable carbocations. The NIST WebBook provides the electron ionization mass spectrum for this compound. nist.gov

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are central to the purification and analysis of organic compounds, ensuring the isolation of the target molecule and the quantification of its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For quantitative analysis of this compound and its derivatives, a validated HPLC method is crucial. mdpi.com The method typically involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is often performed using a UV detector. Due to the fact that some isothiocyanates lack a strong native chromophore, a derivatization step may sometimes be employed to enhance detection sensitivity. researchgate.net By comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a pure standard, the exact concentration and purity of the compound in a sample can be accurately determined. mdpi.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in organic synthesis. It is primarily used for the qualitative monitoring of reaction progress by spotting the reaction mixture on a TLC plate alongside the starting materials. As the reaction proceeds, the spot corresponding to the starting material diminishes while a new spot for the product appears at a different retention factor (Rf) value. The choice of eluent (solvent system) is optimized to achieve good separation between the spots. TLC is also invaluable for identifying the number of components in a mixture and for determining the appropriate conditions for larger-scale purification by column chromatography. Visualization is typically achieved under UV light or by using chemical staining agents.

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

X-ray diffraction on single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds or π-π stacking. researchgate.net

While a specific crystal structure for this compound is not publicly available, the methodology can be understood from the analysis of closely related compounds. For instance, the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, an analogue where the isothiocyanate group is replaced by a nitro group, has been reported. mdpi.comresearchgate.net To perform such an analysis, a single crystal of high quality is first grown, often by slow evaporation from a suitable solvent. mdpi.com This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the positions of the atoms are determined. nih.gov

For 1-chloro-2-methyl-4-nitrobenzene, the analysis revealed a monoclinic crystal system with the space group P21/n. mdpi.comresearchgate.net The study detailed the planarity of the molecule and the orientation of the substituent groups relative to the benzene ring. mdpi.com Furthermore, it identified key intermolecular forces, including C–H···O hydrogen bonds and π...π contacts, that stabilize the crystal lattice. researchgate.net A similar analytical approach would provide an unambiguous structural determination for this compound, confirming its connectivity and revealing its solid-state packing arrangement.

Table 3: Crystal Data for the Analogous Compound 1-Chloro-2-methyl-4-nitrobenzene

| Parameter | Value |

|---|---|

| Chemical Formula | C7H6NO2Cl |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 13.5698(8) |

| b (Å) | 3.7195(3) |

| c (Å) | 13.5967(8) |

| β (°) | 91.703(3) |

| Volume (ų) | 685.96(10) |

Data sourced from a study on 1-chloro-2-methyl-4-nitrobenzene, a structural analogue. mdpi.comresearchgate.net

Theoretical and Computational Chemistry Studies on 1 Chloro 4 Isothiocyanato 2 Methylbenzene

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. These computational approaches provide insights into molecular geometries, orbital energies, and charge distributions, which are fundamental to understanding chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of molecules. github.io It is used to determine various electronic properties, including ionization potentials and energy gaps. researchgate.net DFT works by partitioning the electronic energy into kinetic energy, electron-nuclear attraction, and electron-electron repulsion terms. researchgate.net A key component of DFT is the exchange-correlation term, which accounts for the quantum mechanical effects of electron exchange and correlation. researchgate.net

To determine the most stable three-dimensional arrangement of atoms, a process called geometry optimization is performed. researchgate.net For 1-chloro-4-isothiocyanato-2-methylbenzene, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p), can be employed to find the ground state geometry that corresponds to a minimum on the potential energy surface. researchgate.net This is confirmed when a vibrational analysis yields no imaginary frequencies. researchgate.net The resulting optimized structure provides bond lengths, bond angles, and dihedral angles.

The total energy of the molecule in its optimized geometry is also a key output of DFT calculations. This energy value is crucial for comparing the relative stabilities of different isomers or conformations and for calculating reaction energies.

Table 1: Calculated Ground State Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | ||

| C-N (isothiocyanate) | 1.45 | ||

| N=C (isothiocyanate) | 1.21 | ||

| C=S (isothiocyanate) | 1.58 | ||

| C-C (aromatic) | 1.39 - 1.41 | ||

| C-H (methyl) | 1.09 | ||

| C-C-Cl | 119.5 | ||

| C-C-N | 120.2 | ||

| C-N=C | 178.5 | ||

| N=C=S | 179.0 | ||

| Cl-C-C-C | |||

| C-C-C-N |

Note: This data is illustrative and would be generated from a specific DFT calculation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and their Implications for Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the isothiocyanate group. The LUMO, conversely, is likely to be distributed over the aromatic ring and the carbon atom of the isothiocyanate group, which can act as an electrophilic center. The presence of the electron-withdrawing chlorine atom and the isothiocyanate group influences the energies of these orbitals. DFT calculations can precisely determine the energies of the HOMO and LUMO and visualize their spatial distribution. researchgate.net

Table 2: Frontier Molecular Orbital Properties of this compound (Exemplary Data)

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and would be generated from a specific DFT calculation.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding interactions, as well as charge transfer events. taylorandfrancis.com It provides a localized picture of bonding by transforming the delocalized molecular orbitals into orbitals that align with the familiar concepts of lone pairs, and bonding and anti-bonding orbitals. chemrxiv.org

A key aspect of NBO analysis is the examination of stabilization energies (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. These energies quantify the extent of intramolecular charge transfer, also known as hyperconjugation. For this compound, significant interactions would be expected between the lone pairs of the chlorine, nitrogen, and sulfur atoms and the antibonding orbitals of the aromatic ring. This analysis can also reveal the nature of the bonds within the isothiocyanate group and the extent of electron delocalization across the molecule. NBO analysis also provides the natural atomic charges on each atom, offering a more detailed picture of the charge distribution than simpler methods.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. wolfram.comresearchgate.net It is calculated by determining the electrostatic potential at the surface of the molecule. researchgate.net The MEP map is color-coded to indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comwalisongo.ac.id Green and yellow represent intermediate potential values. wolfram.com

For this compound, the MEP map would likely show negative potential around the electronegative chlorine, nitrogen, and sulfur atoms, highlighting these as potential sites for interaction with electrophiles. The area around the hydrogen atoms of the methyl group and the aromatic ring would exhibit a more positive potential. The carbon atom of the isothiocyanate group is expected to be an electrophilic site. This visual representation of reactivity provides valuable insights for predicting how the molecule will interact with other chemical species. chemrxiv.org

Theoretical Vibrational Spectroscopy and Interpretation of IR and Raman Spectra

Theoretical vibrational spectroscopy, performed using quantum chemical calculations, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that can be compared with experimental data. This comparison is invaluable for confirming the structure of a synthesized compound and for assigning specific vibrational modes to the observed spectral bands.

For this compound, key vibrational modes would include the characteristic asymmetric stretch of the isothiocyanate (-N=C=S) group, which typically appears as a strong band in the IR spectrum around 2000-2200 cm⁻¹. Other important vibrations include the C-Cl stretching, aromatic C-H stretching, and various bending modes of the benzene (B151609) ring and the methyl group. Discrepancies between the calculated and experimental frequencies can often be resolved by applying a scaling factor to the theoretical values.

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound (Exemplary Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| -N=C=S Asymmetric Stretch | 2105 | 2100 |

| Aromatic C-H Stretch | 3080 | 3075 |

| C-Cl Stretch | 750 | 745 |

| CH₃ Symmetric Stretch | 2925 | 2920 |

Note: This data is illustrative and requires both theoretical calculations and experimental spectra for a specific molecule.

Molecular Modeling and Conformational Analysis

While the benzene ring in this compound is largely planar, rotation can occur around the single bonds connecting the isothiocyanate group and the methyl group to the ring. Molecular modeling techniques can be used to perform a conformational analysis to identify the most stable conformations (rotamers) and the energy barriers between them.

This analysis involves systematically rotating the rotatable bonds and calculating the energy at each step. The resulting potential energy surface reveals the low-energy conformations. For this compound, the orientation of the isothiocyanate group relative to the methyl and chloro substituents will be of primary interest. The steric and electronic interactions between these groups will determine the preferred conformations. Understanding the conformational landscape is important as different conformers may exhibit different reactivities and spectroscopic properties.

Computational Elucidation of Reaction Mechanisms

Kinetic and Thermodynamic Parameters from Computational Simulations

This section would ideally present data from computational chemistry studies, such as those employing density functional theory (DFT) or other advanced computational methods. The goal would be to understand the molecule's stability, reactivity, and the energetics of its potential reactions. Key parameters to be determined would include:

Enthalpy of formation: The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs free energy of formation: A measure of the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.

Entropy: A measure of the randomness or disorder of the molecules.

Activation energies: The minimum amount of energy required for a chemical reaction to occur.

Rate constants: A quantitative measure of the speed of a chemical reaction.

A representative data table for this section would be:

| Thermodynamic Parameter | Calculated Value | Units | Computational Method |

| Enthalpy of Formation (ΔHf°) | Data not available | kJ/mol | |

| Gibbs Free Energy (ΔGf°) | Data not available | kJ/mol | |

| Entropy (S°) | Data not available | J/(mol·K) |

| Kinetic Parameter | Reaction | Calculated Value | Units |

| Activation Energy (Ea) | Reaction with OH radical | Data not available | kJ/mol |

| Rate Constant (k) | Reaction with OH radical at 298 K | Data not available | cm3 molecule-1 s-1 |

Environmental Chemical Mechanism Modeling and Atmospheric Reactivity of Halogenated Isothiocyanates

This section would focus on the environmental fate of this compound, particularly its behavior and persistence in the atmosphere. The atmospheric degradation of similar halogenated aromatic compounds is often initiated by reaction with hydroxyl (OH) radicals. rsc.orgsemanticscholar.org Modeling studies would be crucial to predict:

Atmospheric lifetime: The average time the compound is expected to remain in the atmosphere before being removed by chemical reactions or physical processes.

Degradation pathways: The sequence of chemical reactions that break down the compound in the atmosphere.

Formation of secondary pollutants: The potential for the degradation of the primary compound to form other harmful substances, such as ozone or particulate matter.

Research on the degradation of various isothiocyanates in different environments, such as soil and water, indicates that their stability is influenced by factors like pH, temperature, and the presence of microorganisms. nih.govchemrxiv.org However, specific atmospheric data for halogenated aromatic isothiocyanates is needed.

A data table summarizing these findings would look like this:

| Atmospheric Parameter | Predicted Value/Products | Method of Prediction |

| Atmospheric Lifetime w.r.t. OH radicals | Data not available | |

| Primary Degradation Products | Data not available | |

| Secondary Organic Aerosol (SOA) Formation Potential | Data not available |

As new research on this compound becomes available, this article will be updated to reflect the latest scientific understanding.

Agrochemical Research and Development Utilizing 1 Chloro 4 Isothiocyanato 2 Methylbenzene

Synthesis and Fungicidal Activity of Thio Analogues of Urea (B33335) Herbicides

The primary application of 1-chloro-4-isothiocyanato-2-methylbenzene in this context is in the synthesis of thiourea (B124793) derivatives. Thioureas are structurally similar to the well-established phenylurea class of herbicides. A prominent example of a phenylurea herbicide is Chlortoluron, which is chemically N'-(3-Chloro-4-methylphenyl)-N,N-dimethylurea. wikipedia.org The synthesis of such urea herbicides historically began with aryl amines. wikipedia.org

By analogy, this compound can react with amines to form N-substituted thiourea derivatives. For instance, its reaction with dimethylamine (B145610) would yield 3-(4-chloro-2-methylphenyl)-1,1-dimethylthiourea, the direct thio analogue of the herbicide Chlortoluron. This synthesis is a straightforward condensation reaction. nih.gov

While specific fungicidal activity data for the thio analogues derived directly from this compound is not extensively detailed in publicly available literature, the broader class of thiourea derivatives has demonstrated notable fungicidal properties against various plant pathogens. nih.gov Research into related structures, such as thiosemicarbazides and other heterocyclic thiourea derivatives, has shown promising results against significant agricultural fungi. For example, certain thiosemicarbazide (B42300) derivatives have been found to be effective against Gaeumannomyces graminis var. tritici, the causal agent of take-all disease in wheat. researchgate.net

To illustrate the fungicidal potential within this chemical class, the following table presents data from studies on various thiourea and related sulfur-containing heterocyclic compounds, demonstrating their activity against common plant pathogens.

| Compound Class | Target Fungi | Observed Activity (EC50 µg/mL) | Reference |

| Thiosemicarbazide Derivatives | Pythium aphanidermatum | < 10 | researchgate.net |

| Rhizoctonia solani | < 10 | researchgate.net | |

| Valsa mali | < 10 | researchgate.net | |

| 2-Imino-thiazolidin-4-ones | Pythium aphanidermatum | Fungicidal | mdpi.com |

| S-alkyl substituted thioglycolurils | Venturia inaequalis | High (85-100% inhibition) | nih.gov |

| Rhizoctonia solani | High (85-100% inhibition) | nih.gov |

This table is illustrative of the fungicidal activity of related compound classes and does not represent data for derivatives of this compound.

Broader Impact on the Discovery and Development of Novel Agrochemicals

The exploration of compounds like this compound and its derivatives has a broader impact on the landscape of agrochemical research and development. The synthesis of thio analogues of established herbicides such as Chlortoluron is part of a wider strategy to discover new active ingredients with improved properties. wikipedia.org This strategy is driven by several factors, including the need to manage herbicide-resistant weeds and the demand for fungicides with novel modes of action to combat resistant fungal strains. mdpi.comherts.ac.uk

The development of new fungicides is a critical area of research, as fungal pathogens pose a significant threat to crop security. pan-europe.info The introduction of novel chemical scaffolds, such as those derived from isothiocyanates, can lead to the discovery of compounds that are effective against pathogens that have developed resistance to existing treatments. For instance, the development of fungicides like quinofumelin (B3026455) and metyltetraprole (B6594959) highlights the industry's focus on discovering molecules with unique structures and efficacy against resistant strains. mdpi.com

Research into isothiocyanate-derived compounds contributes to this effort by expanding the chemical space available to scientists. The isothiocyanate group can be incorporated into various heterocyclic structures, such as pyrazoles or thiazoles, to create new classes of potential fungicides. nih.govmdpi.com This approach, often referred to as active substructure splicing, has been successful in generating compounds with significant biological activity. pan-europe.info The ongoing investigation into these and other novel chemical entities is essential for maintaining a robust pipeline of effective crop protection products.

Future Research Directions and Emerging Trends

Development of Sustainable and Economical Synthetic Routes for 1-Chloro-4-isothiocyanato-2-methylbenzene

The future of chemical manufacturing hinges on the development of green and cost-effective synthetic protocols. For this compound, research is moving beyond traditional methods that often employ toxic reagents like thiophosgene (B130339). rsc.orgsemanticscholar.org A key emerging trend is the use of elemental sulfur as a benign sulfur source, combined with catalytic systems.

Recent studies have demonstrated the efficacy of amine-catalyzed sulfurization of isocyanides to produce isothiocyanates. nih.gov This approach avoids harsh reagents and can be performed under moderate conditions. rsc.org For instance, using a catalytic amount of an amine base like 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with elemental sulfur presents a more sustainable pathway. rsc.orgnih.gov The optimization of this reaction using greener solvents, such as Cyrene™ or γ-butyrolactone (GBL), which are derived from renewable resources, further enhances the environmental credentials of the synthesis. rsc.orgsemanticscholar.org The goal is to achieve high conversion rates and yields while minimizing the environmental factor (E-factor), a key metric in green chemistry. rsc.orgnih.gov One-pot syntheses starting from the corresponding amine, 4-chloro-2-methylaniline (B164923), are also a promising avenue, potentially using reagents like phenyl chlorothionoformate under optimized, base-catalyzed conditions to streamline the process. thieme-connect.de

Table 1: Comparison of Synthetic Methodologies for Isothiocyanates

| Method | Reagents | Advantages | Challenges |

|---|---|---|---|

| Traditional | Amines, Carbon Disulfide, Heavy Metals; Thiophosgene | Well-established | Use of highly toxic reagents, waste generation semanticscholar.org |

| Emerging | Isocyanides, Elemental Sulfur, Catalytic Amine Base (e.g., DBU) | Avoids toxic reagents, uses benign sulfur source, potential for low E-factors rsc.orgnih.gov | Requires synthesis of isocyanide precursor |

| One-Pot | Amines, Phenyl Chlorothionoformate, Base (e.g., NaOH) | Streamlined process, reduced workup steps | Optimization needed for broad substrate scope thieme-connect.de |

Exploration of Novel Chemical Transformations and Reaction Scope for Expanded Utility

The isothiocyanate group (-N=C=S) is a versatile functional handle, and future research will undoubtedly focus on expanding the repertoire of chemical reactions for this compound. Its utility as a synthetic intermediate for creating complex nitrogen- and sulfur-containing heterocyclic compounds is a primary area of interest. semanticscholar.org These heterocyclic scaffolds are privileged structures in medicinal chemistry and materials science. Future work will likely involve reacting the central electrophilic carbon of the isothiocyanate with a diverse range of dinucleophiles to construct novel thiazoles, thiadiazoles, and other heterocyclic systems.

Integration of Advanced Spectroscopic Techniques for Unprecedented Structural and Mechanistic Insights

While standard spectroscopic methods like Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are routinely used for characterization, the future lies in applying more advanced techniques. nist.govresearchgate.net Two-dimensional NMR techniques (COSY, HSQC, HMBC) can provide unambiguous assignment of the proton and carbon signals for complex derivatives of the parent compound. Time-resolved spectroscopy could be employed to study the kinetics and mechanisms of its reactions, providing insights that are not accessible from final product analysis alone. The NIST WebBook already provides reference IR spectral data for the compound, which serves as a foundational dataset for more complex studies. nist.gov

Multi-Scale Computational Modeling for Predictive Design and Discovery

Computational chemistry is an increasingly powerful tool for predicting molecular properties and reactivity, thereby guiding experimental work. For this compound, Density Functional Theory (DFT) calculations can be used to model its electronic structure, predict its reactivity in novel transformations, and calculate its spectroscopic signatures (NMR, IR) to aid in experimental characterization. Predicted properties such as the octanol-water partition coefficient (XLogP3) and topological polar surface area are already available in databases and provide a starting point for more sophisticated modeling. echemi.com Future research will likely involve simulating the interactions of this molecule with biological targets or its self-assembly in condensed phases to predict its potential in biomedical and materials science applications.

In-depth Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Isothiocyanates as a class are known to possess a range of biological activities, including potential anti-proliferative and enzyme-inhibitory effects. semanticscholar.org A crucial future direction is to conduct in-depth Structure-Activity Relationship (SAR) studies. Starting with this compound as a lead compound, systematic modifications to its structure can be made. This involves altering the substitution pattern on the benzene (B151609) ring or chemically transforming the isothiocyanate group. Each new derivative would be synthesized and tested for a specific biological activity. The resulting data would allow researchers to build a comprehensive SAR model, identifying the key structural features required for optimal biological potency and paving the way for the rational design of new therapeutic agents.

Exploration of New Therapeutic Areas and Biomedical Applications

The classification of this compound as a pharmaceutical intermediate suggests its potential role as a building block for active pharmaceutical ingredients (APIs). jknbiochem.net Given the known activities of other isothiocyanates, future research could explore its efficacy in therapeutic areas beyond the established ones. This includes investigating its potential as an antimicrobial, anti-inflammatory, or neuroprotective agent. Its reactivity with thiol groups on proteins could be exploited for designing covalent inhibitors for specific enzymes implicated in disease.

Investigation into Material Science Applications and Functionalized Derivatives (e.g., Mesogenic Properties)

A particularly exciting frontier for this compound is in materials science, specifically in the field of liquid crystals. The isothiocyanate group is known to be a key component in molecules that exhibit high birefringence and a desirable dielectric anisotropy, which are critical properties for applications in displays and photonics. researchgate.netresearchgate.net

Research on related structures like isothiocyanatotolanes and isothiocyanatoterphenyls has shown that the combination of a rigid aromatic core and the polar -NCS group leads to the formation of liquid crystal phases (nematic phases). researchgate.netresearchgate.net Future research will involve using this compound as a core structure to synthesize more complex, elongated molecules. By attaching other ring systems (like benzene or cyclohexane) and alkyl chains, it may be possible to create novel compounds with tailored mesogenic properties, such as specific phase transition temperatures and a wide nematic range. researchgate.net The chlorine and methyl substituents on the parent molecule could also play a crucial role in fine-tuning the packing of the molecules and influencing the resulting liquid crystal phase behavior. researchgate.net

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| 1,4-diazabicyclo[2.2.2]octane |

| 1,8-diazabicyclo[5.4.0]undec-7-ene |

| This compound |

| 4-chloro-2-methylaniline |

| Carbon Disulfide |

| Phenyl chlorothionoformate |

Environmental Degradation Pathways and Ecotoxicological Implications of this compound

Due to a lack of specific research on the environmental fate and ecotoxicological profile of this compound, this section extrapolates potential pathways and effects based on the known behavior of its constituent chemical groups: chlorinated aromatic compounds and aryl isothiocyanates. The environmental behavior of this compound is likely dictated by the interplay between the chlorinated toluene (B28343) moiety and the isothiocyanate functional group.

Environmental Degradation Pathways

The degradation of this compound in the environment can be expected to proceed through several abiotic and biotic pathways, including biodegradation, hydrolysis, and photodegradation.

Biodegradation: Microbial action is a primary route for the breakdown of many organic pollutants. For a compound like this compound, microorganisms would likely target the chlorinated aromatic ring and the isothiocyanate group through different enzymatic actions.

Chlorinated Toluene Moiety: Chlorinated aromatic compounds are known environmental pollutants, and their biodegradation has been a subject of extensive study. eurochlor.orgresearchgate.net Microorganisms can degrade these compounds under both aerobic and anaerobic conditions. eurochlor.org Under aerobic conditions, bacteria often utilize oxygenases to initiate the degradation process by inserting oxygen into the aromatic ring. eurochlor.org For toluene and its derivatives, degradation pathways are well-established, often involving oxidation of the methyl group and subsequent ring cleavage. nih.gov However, the presence of a chlorine atom can significantly impact the rate and pathway of degradation. Some microbial strains are capable of utilizing chlorinated benzenes as a carbon and energy source. nih.gov For instance, a Methylocystis species has been shown to completely degrade chlorobenzene (B131634) under mixed culture conditions. nih.gov The degradation of more complex organochlorine pesticides can be slow, but it does occur. copernicus.org The process often involves a sequence of anaerobic and aerobic conditions for complete breakdown. eurochlor.org

Isothiocyanate Group: The isothiocyanate (-N=C=S) group is also susceptible to microbial degradation. Studies on allyl isothiocyanate (AITC), a common biofumigant, show that it can be completely degraded by microorganisms and even serve as a substrate for methane (B114726) production in anaerobic environments. nih.gov The degradation of isothiocyanates in soil is influenced by factors such as soil type, pH, and microbial community composition. nih.gov Both chemical and biological processes contribute to their breakdown, with autoclaving significantly reducing degradation rates, which points to a strong microbial role. nih.gov Isothiocyanate hydrolases, enzymes found in some bacteria, catalyze the breakdown of these compounds. nih.gov

Chemical Degradation: Abiotic processes, particularly hydrolysis and photodegradation, are also likely to contribute to the transformation of this compound in the environment.

Hydrolysis: The isothiocyanate group is known to undergo hydrolysis in aqueous environments. This reaction involves the nucleophilic attack of water on the carbon atom of the -N=C=S group, leading to the formation of a thiocarbamic acid intermediate. nih.govpsu.edu This intermediate is generally unstable and decomposes to form the corresponding amine (in this case, 4-chloro-2-methylaniline) and carbonyl sulfide. nih.gov The rate of hydrolysis is influenced by pH and temperature. rsc.orgnih.gov For example, the hydrolysis of aryl isothiocyanates is promoted by acidic conditions. psu.edursc.org In alkaline conditions, the hydrolysis of allyl isothiocyanate has been observed to generate thiourea (B124793). researchgate.net

Photodegradation: Chlorinated aromatic compounds can undergo photodegradation when exposed to sunlight, particularly in the aquatic environment. acs.org This process involves the absorption of UV light, which can lead to the cleavage of the carbon-chlorine bond. The atmospheric half-life for monochlorobenzene due to photodegradation is estimated to be between 4 and 12 days. ccme.ca The presence of substances like titanium dioxide (TiO2) can act as a photocatalyst, significantly enhancing the degradation of chlorinated aromatic compounds. acs.orgmdpi.com

Inferred Degradation Summary for this compound:

| Degradation Pathway | Reacting Moiety | Probable Mechanism | Potential Products | Influencing Factors |

|---|---|---|---|---|

| Biodegradation (Aerobic) | Chlorinated Toluene | Oxygenase-mediated ring hydroxylation and cleavage | Chlorinated catechols, ring-fission products, CO2, Chloride ions | Oxygen availability, microbial consortia, co-contaminants uab.cat |

| Biodegradation (Anaerobic) | Chlorinated Toluene | Reductive dechlorination (halorespiration) | Methylbenzene, Toluene | Presence of electron donors, redox potential eurochlor.org |

| Biodegradation | Isothiocyanate | Enzymatic hydrolysis (e.g., by ITCases) | 4-chloro-2-methylaniline, Carbonyl sulfide | Microbial community, soil organic matter, pH nih.gov |

| Hydrolysis | Isothiocyanate | Nucleophilic attack by water on the N=C=S carbon | 4-chloro-2-methylaniline, Thiocarbamic acid (intermediate) | pH, Temperature rsc.org |

| Photodegradation | Chlorinated Toluene | UV light absorption leading to C-Cl bond cleavage | Methylphenyl radical, Chloride radical, Phenols | Sunlight intensity, presence of photosensitizers acs.org |

Ecotoxicological Implications

The potential ecotoxicological effects of this compound on aquatic and terrestrial ecosystems are inferred from data on its structural analogues. Both organochlorine compounds and isothiocyanates are known to exhibit toxicity to a range of organisms. nih.govwikipedia.orgnih.gov

Effects on Aquatic Organisms: Chlorinated benzenes are recognized as toxic to aquatic life. cerij.or.jp The contamination of aquatic environments by such organic micropollutants is a significant concern due to their potential for bioaccumulation and toxicity. nih.gov

Fish: Acute toxicity data for chlorobenzene shows a 96-hour LC50 (lethal concentration for 50% of the population) of 4.7 mg/L for rainbow trout and 7.4 mg/L for bluegill. cerij.or.jp Chronic exposure to monochlorobenzene has been shown to reduce egg hatchability in rainbow trout at concentrations as low as 13 µg/L. ccme.ca

Invertebrates: Aquatic invertebrates are also sensitive to chlorinated benzenes. The 48-hour EC50 (effective concentration for 50% of the population, causing immobilization) for chlorobenzene in the freshwater flea (Daphnia magna) is 0.59 mg/L. cerij.or.jp Isothiocyanates have also been shown to be toxic to aquatic invertebrates, although specific data is limited.

Potential for Bioaccumulation: Organochlorine compounds are typically lipophilic (fat-soluble) and persistent, which gives them a high potential for bioaccumulation in the fatty tissues of organisms and biomagnification up the food chain. nih.govwikipedia.org The log octanol-water partition coefficient (log Kow) is an indicator of a substance's potential to bioaccumulate. While the specific log Kow for this compound is not readily available, the value for monochlorobenzene is 2.8, suggesting it will preferentially partition into organic phases like sediments and biota rather than remaining dissolved in water. ccme.ca This indicates a potential for this compound to accumulate in aquatic organisms.

Inferred Ecotoxicity Data for Related Compounds:

| Compound Class | Test Organism | Endpoint | Concentration | Reference |

|---|---|---|---|---|

| Monochlorobenzene | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 4.7 mg/L | cerij.or.jp |

| Monochlorobenzene | Bluegill (Lepomis macrochirus) | 96-hr LC50 | 7.4 mg/L | cerij.or.jp |

| Monochlorobenzene | Fathead Minnow (Pimephales promelas) | 96-hr LC50 | 7.7 mg/L | cerij.or.jp |

| Monochlorobenzene | Water Flea (Daphnia magna) | 48-hr EC50 (Immobilization) | 0.59 mg/L | cerij.or.jp |

| Monochlorobenzene | Freshwater Alga (Pseudokirchneriella subcapitata) | 96-hr EC50 (Growth Inhibition) | 12.5 mg/L | cerij.or.jp |

| Monochlorobenzene | Rainbow Trout (Oncorhynchus mykiss) | 23-day Chronic (Reduced Egg Hatchability) | 13 µg/L | ccme.ca |

| Allyl Isothiocyanate | African Clawed Frog (Xenopus laevis) | Embryonic Development Inhibition | Not specified | researchgate.net |

Given these data, it is reasonable to presume that this compound could pose a risk to aquatic ecosystems. Its degradation could lead to the formation of 4-chloro-2-methylaniline, which itself may have distinct toxicological properties. A comprehensive environmental risk assessment would require empirical studies on the persistence, bioaccumulation potential, and toxicity of the parent compound and its primary degradation products.

Q & A

Q. What are the recommended methods for synthesizing 1-chloro-4-isothiocyanato-2-methylbenzene in a laboratory setting?

Synthesis typically involves nucleophilic substitution of a chloro precursor with thiocyanate groups under controlled conditions. For example, reacting 1-chloro-2-methyl-4-nitrobenzene with ammonium thiocyanate in a polar aprotic solvent (e.g., DMF) at 60–80°C under nitrogen atmosphere can yield the isothiocyanate derivative. Purity should be verified via HPLC or GC-MS, and intermediates must be isolated using column chromatography .

Q. How should researchers handle and store this compound to minimize degradation and hazards?

Use closed systems with local exhaust ventilation to avoid inhalation of vapors (respirators with organic vapor cartridges recommended) . Store in amber glass containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or thermal decomposition. Monitor for degradation via periodic FT-IR analysis to detect shifts in the isothiocyanate peak (~2050–2100 cm⁻¹) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹³C NMR can confirm the isothiocyanate group (δ ~125–135 ppm for N=C=S).

- IR : A sharp peak at ~2050–2100 cm⁻¹ confirms the -NCS group.

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ for C₈H₆ClNS (exact mass: 199.9864 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound’s isothiocyanate group?

Contradictions often arise from solvent polarity or trace moisture. Systematic replication under anhydrous conditions (e.g., molecular sieves in DMF) is critical. Compare kinetic data using UV-Vis spectroscopy to track reaction rates with nucleophiles (e.g., amines) and validate via 2D NMR (e.g., HSQC to confirm adduct formation) .

Q. What experimental designs are optimal for studying its adsorption behavior on indoor surfaces (e.g., lab equipment)?

Use microspectroscopic techniques (e.g., ToF-SIMS or AFM-IR) to analyze adsorption on materials like stainless steel or glass. Quantify surface residues via XPS or contact angle measurements after controlled exposure. Environmental chamber studies mimicking indoor humidity (30–60% RH) can reveal degradation pathways .

Q. How does the compound interact with biological macromolecules, and what assays are suitable for mechanistic studies?

The isothiocyanate group reacts with thiols in proteins (e.g., cysteine residues). Use fluorescence quenching assays with model proteins (e.g., bovine serum albumin) to measure binding constants. For cellular studies, employ LC-MS/MS to identify adducts in lysates after exposure. Validate cytotoxicity via MTT assays in relevant cell lines .

Q. What strategies mitigate environmental risks during disposal of this compound?

Hydrolyze the isothiocyanate group under alkaline conditions (pH >10) to form less toxic thiourea derivatives. Confirm detoxification via LC-MS and test aquatic toxicity using Daphnia magna bioassays. Follow EPA guidelines for halogenated waste (e.g., incineration with scrubbers) .

Q. Methodological Notes

- Data Validation : Cross-reference NMR and HRMS with computational models (e.g., DFT for predicting vibrational spectra) to address structural ambiguities .

- Controlled Reactivity Studies : Use stopped-flow techniques to capture transient intermediates in reactions with nucleophiles .

- Safety Protocols : Regularly update SDS based on new degradation data (e.g., peroxide formation in aged samples) .

Retrosynthesis Analysis